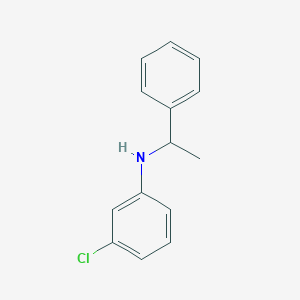

3-chloro-N-(1-phenylethyl)aniline

概要

説明

準備方法

合成経路と反応条件

メタゾシンの合成には、アミド中間体の生成が含まれます。 最初に、ピペラジンが2-メトキシプロピオニルクロリドと反応してアミドを生成します . この中間体は、次に置換キナゾリンと反応してメタゾシンを生成します .

工業生産方法

メタゾシンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、収量と純度を最適化するために調整され、多くの場合、制御された温度、圧力、および触媒の使用が反応速度と選択性を向上させるために用いられます .

化学反応の分析

Substitution Reactions

Nucleophilic Substitution

The chlorine atom on the benzene ring undergoes nucleophilic substitution under basic conditions. For example, reaction with hydroxyl or alkoxy nucleophiles in the presence of sodium hydroxide or potassium carbonate typically yields substituted aniline derivatives .

| Reagent | Condition | Product |

|---|---|---|

| NaOH (aq) | Reflux in ethanol | 3-hydroxy-N-(1-phenylethyl)aniline |

| CH3ONa | DMF, 80°C | 3-methoxy-N-(1-phenylethyl)aniline |

Oxidation and Reduction

Oxidation

The compound can be oxidized to quinones using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). For example:

Reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) converts the compound to its amine derivatives .

Reduction

Reduction of imine intermediates (formed via hydroamination) with NaBH4 yields stable secondary amines .

Hydroamination Reactions

Hydroamination with chloroalkynes and aromatic amines under gold catalysis (e.g., IPrAuCl) produces α-chloromethylketimines. The reaction proceeds via a two-step mechanism involving coordination of the alkyne to the gold catalyst, followed by nucleophilic attack by the amine .

| Catalyst | Temperature | Yield |

|---|---|---|

| IPrAuCl (1 mol%) | 120°C | 85–95% |

| PdI2 (5 mol%) | Microwave heating | 70–85% |

Thermal Rearrangements

Thermal pyrolysis at 220°C in benzene converts the compound into 3-chloropyrrole derivatives via a cyclopropane ring-opening mechanism. Polar solvents enhance selectivity toward 3-chloropyrroles, while basic additives favor 2-chloropyrroles .

Grignard Reactions

Reaction with organomagnesium reagents (e.g., iPrMgBr) in THF forms amine derivatives. For instance:

This process is efficient for synthesizing functionalized amines .

Analytical Techniques

Key methods for characterizing reaction products include:

- 1H NMR : δ 1.51 (CH3), 4.10 (NH), 7.20–7.40 (aromatic protons) .

- GC/MS : Monitoring reaction progress and verifying product formation .

Research Highlights

- Biological Activity : Derivatives of 3-chloro-N-(1-phenylethyl)aniline exhibit anti-cancer properties, particularly in apoptosis induction .

- Catalytic Efficiency : PdI2 and IPrAuCl catalysts enable high-yield hydroamination under mild conditions .

- Steric Effects : The bulky 1-phenylethyl group reduces reactivity in nucleophilic substitution but stabilizes intermediates in thermal rearrangements .

科学的研究の応用

Medicinal Chemistry

Antidepressant Development

Recent studies have highlighted the potential of 3-chloro-N-(1-phenylethyl)aniline as a precursor in the synthesis of antidepressant molecules. The compound can be utilized in metal-catalyzed reactions that synthesize various pharmacologically active compounds. For instance, the asymmetric radical formation catalyzed by chiral Lewis acids offers a pathway to produce enantiopure vicinal hydroxyl amino alcohols, which are essential for developing new antidepressants .

Case Study: Synthesis of Reboxetine Analogues

Reboxetine, an SNRI (serotonin-norepinephrine reuptake inhibitor), has been synthesized using intermediates derived from this compound. The dynamic kinetic resolution (DKR) process employed in this synthesis significantly improved yields, demonstrating the compound's utility in creating effective antidepressants .

Organic Synthesis

Catalytic Reactions

This compound serves as a valuable building block in various catalytic reactions. Its structural features allow it to participate in hydroamination and coupling reactions, leading to the formation of more complex organic structures. For instance, gold-catalyzed hydroamination reactions have shown promising results when utilizing this compound, yielding high percentages of desired products under optimized conditions .

Table 1: Reaction Conditions and Yields

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Hydroamination | IPrAuCl | 120 °C, Toluene | 98% |

| Asymmetric Transfer Hydrogenation | Ru(bpy) catalyst | Room temperature | 93% |

| Michael Addition | Fe(acac)3 | Mild conditions | 82% |

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for its potential to enhance material properties. Its chlorinated structure can improve the thermal stability and mechanical strength of polymers, making it suitable for applications in coatings and adhesives.

Case Study: Polymer Modification

Research has shown that modifying polymers with this compound can lead to improved resistance against environmental stressors. For instance, studies indicate that polymers containing chlorinated amines exhibit enhanced durability when exposed to heat and moisture, suggesting potential applications in protective coatings for industrial use.

作用機序

メタゾシンは、アルファ1アドレナリン受容体を拮抗することによってその効果を発揮します。これらの受容体を阻害することにより、メタゾシンはアドレナリンとノルアドレナリンの結合を阻止し、血管と前立腺の平滑筋の弛緩につながります。 これにより、血管拡張とそれに続く血圧の低下、ならびにBPH患者の尿流の改善が起こります .

類似の化合物との比較

類似の化合物

プラゾシン: 高血圧症とBPHに使用される別のアルファ1アドレナリン受容体拮抗薬。

テラゾシン: メタゾシンと構造と機能が似ており、同じ適応症に使用されます。

ドキサゾシン: 同じく、同様の治療用途を持つアルファ1アドレナリン受容体拮抗薬です.

独自性

メタゾシンは、その特定の結合親和性と薬物動態プロファイルにおいてユニークであり、他のアルファ1アドレナリン受容体拮抗薬と比較して、有効性と副作用プロファイルの点で利点がある可能性があります .

類似化合物との比較

Similar Compounds

Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension and BPH.

Terazosin: Similar in structure and function to metazosin, used for the same indications.

Doxazosin: Also an alpha-1 adrenergic receptor antagonist with similar therapeutic uses.

Uniqueness

Metazosin is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and side effect profile compared to other alpha-1 adrenergic receptor antagonists .

生物活性

3-Chloro-N-(1-phenylethyl)aniline, with the molecular formula CHClN and CAS number 109240-37-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by a chloro substituent on the aromatic ring and an ethyl group attached to the nitrogen atom. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 235.72 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study demonstrated that this compound induces apoptosis in various cancer cell lines, showing promise as a therapeutic agent against tumors. The compound's mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Case Study:

In a controlled experiment, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC value of approximately 25 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

These findings suggest that the compound could be developed further as an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It is believed to function as an enzyme inhibitor, potentially affecting metabolic pathways linked to cancer cell growth and survival. Additionally, its structure allows it to fit into active sites of enzymes, blocking their function and leading to decreased cellular proliferation.

特性

IUPAC Name |

3-chloro-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAORUNDHDPHKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。